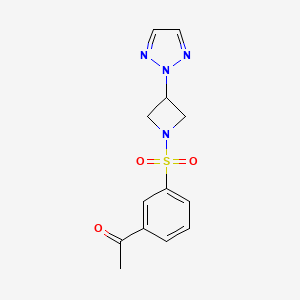

1-(3-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)ethan-1-one

Description

Properties

IUPAC Name |

1-[3-[3-(triazol-2-yl)azetidin-1-yl]sulfonylphenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3S/c1-10(18)11-3-2-4-13(7-11)21(19,20)16-8-12(9-16)17-14-5-6-15-17/h2-7,12H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNSBLYCAIFEOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC(C2)N3N=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition . The azetidine ring can be introduced through subsequent reactions involving appropriate precursors and reagents.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and catalyst concentration are optimized for maximum yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The phenyl ring can be oxidized to form phenolic derivatives.

Reduction: The azetidine ring can be reduced to form a corresponding amine.

Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

Oxidation: Phenolic derivatives.

Reduction: Amines.

Substitution: Sulfonamide derivatives.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its triazole ring makes it a candidate for biological studies, particularly in enzyme inhibition.

Medicine: The compound's structural features may be useful in drug design, targeting specific biological pathways.

Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, the triazole ring may interact with the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pharmacological Activity

The substituents on the phenyl ring and heterocyclic systems significantly influence biological activity. For example:

- 1-(2,4-Dichlorophenyl)-2-(2H-1,2,3-triazol-2-yl)ethan-1-one (9h) : The dichlorophenyl group enhances antifungal activity by improving hydrophobic interactions with fungal CYP51 enzymes, as demonstrated in Candida albicans assays .

- 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone: The thioether linkage and difluorophenyl group increase metabolic stability compared to sulfonyl analogs, though at the cost of reduced solubility .

Azetidine vs. Piperidine/Pyrrolidine Derivatives

- 3-(4-Fluoro-3-methylphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]propan-1-one (CAS 2194845-93-5) : The extended propan-1-one chain enhances lipophilicity, favoring blood-brain barrier penetration in CNS-targeting applications .

Physicochemical Properties

Structural and Conformational Analysis

- Crystallography : SHELX software () has been pivotal in resolving triazole-azetidine conformations. The target compound’s rigid azetidine ring likely restricts rotational freedom, favoring entropy-driven binding .

- NMR Complexity : Broad signals in triazole-containing compounds () suggest slow conformational exchange, necessitating computational modeling for accurate structure-activity analysis .

Biological Activity

The compound 1-(3-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)ethan-1-one is a complex organic molecule notable for its potential biological activities. This compound incorporates a triazole moiety, which is widely recognized for its pharmacological properties, including antimicrobial and anticancer effects. The presence of a sulfonamide group further enhances its bioactivity by improving solubility and bioavailability.

Molecular Formula and Weight

- Molecular Formula : C13H14N4O3S

- Molecular Weight : Approximately 306.34 g/mol

Structural Features

The compound features:

- A triazole ring , which is known for various biological activities.

- An azetidine ring , contributing to the compound's structural diversity.

- A sulfonamide group , enhancing its pharmacological profile.

Antimicrobial Activity

Triazoles are known to exhibit significant antimicrobial properties. The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and pathways in microorganisms. Studies have shown that similar compounds can effectively target bacterial infections, particularly against strains such as Staphylococcus aureus and Escherichia coli.

Antifungal Properties

The triazole moiety is also recognized for its antifungal activity. Compounds with triazole rings have been effective against various fungal pathogens, making this compound a candidate for antifungal drug development.

Anticancer Activity

Research indicates that triazole-containing compounds can inhibit cancer cell growth through various mechanisms, including enzyme inhibition and modulation of signaling pathways. Preliminary studies suggest that this compound may exhibit similar anticancer properties.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : It may inhibit enzymes critical for microbial survival or cancer cell proliferation.

- Receptor Interaction : The compound could interact with specific receptors on cell membranes, influencing cellular responses.

- DNA Interaction : Potential interactions with DNA could alter gene expression and cellular functions.

Case Studies

Several studies have explored the biological activity of triazole derivatives similar to this compound:

- Antimicrobial Effectiveness : Research has demonstrated that triazole derivatives exhibit MIC (Minimum Inhibitory Concentration) values in the range of 0.5 to 4 µg/mL against various bacterial strains .

- Antifungal Activity : Triazole compounds have shown effectiveness against Candida albicans and Aspergillus flavus, with MIC values reported between 0.5 and 8 µg/mL .

- Anticancer Studies : In vitro studies have indicated that certain triazole derivatives can reduce the viability of cancer cells by more than 50% at concentrations as low as 10 µM .

Data Tables

Q & A

Q. Q1. What are the optimized synthetic routes for preparing 1-(3-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)ethan-1-one, and how do reaction conditions influence yield?

Methodological Answer:

- Key Reaction Steps :

- Sulfonylation : React azetidine derivatives with sulfonyl chlorides under anhydrous conditions. For example, demonstrates using DCE:TFE (1:1) as a solvent system at 40°C with mCPBA as an oxidizing agent to form sulfonamide intermediates .

- Triazole Incorporation : Utilize click chemistry (Cu-catalyzed azide-alkyne cycloaddition) or nucleophilic substitution to introduce the triazole moiety.

- Critical Parameters :

- Solvent Polarity : Polar aprotic solvents (e.g., DCE:TFE) enhance sulfonylation efficiency by stabilizing charged intermediates .

- Temperature Control : Lower temperatures (≤40°C) minimize side reactions like sulfone overoxidation .

- Purification : Flash chromatography with gradients of ethyl acetate/dichloromethane (e.g., 1:20) isolates the product with ≥95% purity .

Q. Q2. How can researchers confirm the structural integrity of this compound, particularly the azetidine-triazole-sulfonyl linkage?

Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy :

- ¹H NMR : Look for characteristic azetidine protons (δ 3.5–4.5 ppm, multiplet) and triazole aromatic protons (δ 7.8–8.2 ppm) .

- ¹³C NMR : Confirm sulfonyl (C-SO₂) at ~110–120 ppm and ketone carbonyl (C=O) at ~200 ppm .

2. Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.

3. X-ray Crystallography : For absolute confirmation, single-crystal X-ray analysis resolves bond angles and spatial arrangement (see for analogous sulfonyl-pyrazole structures) .

Advanced Research Questions

Q. Q3. What computational approaches (e.g., DFT) are suitable for predicting the electronic properties and reactivity of this compound?

Methodological Answer :

- DFT Workflow :

- Geometry Optimization : Use B3LYP/6-311G(d,p) basis sets to minimize energy.

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. highlights FMO analysis for sulfonyl-triazole systems, showing electron-withdrawing effects of the sulfonyl group .

- Molecular Electrostatic Potential (MEP) : Maps identify regions prone to electrophilic attacks (e.g., triazole nitrogen atoms) .

- Software : Gaussian 16 or ORCA for simulations; VMD for visualization.

Q. Q4. How can contradictory biological activity data across studies be resolved?

Methodological Answer :

- Case Study : If one study reports kinase inhibition while another shows no activity:

- Reproducibility Checks :

- Validate assay conditions (e.g., ATP concentration, pH) and compound purity (HPLC ≥95%) .

2. Structural Analog Comparison : Compare with ’s benzofuran-trimethoxyphenyl analogs to identify substituent effects on bioactivity .

3. Molecular Docking : Simulate binding modes with target kinases (e.g., EGFR) using AutoDock Vina. Adjust protonation states of triazole (pH-dependent) to match physiological conditions .

Q. Q5. What safety protocols are critical when handling this compound in biological assays?

Methodological Answer :

- Hazard Mitigation :

Q. Q6. How can researchers design SAR studies to optimize the azetidine-sulfonyl pharmacophore?

Methodological Answer :

- SAR Variables :

- Azetidine Substitution : Introduce methyl or fluorine groups to modulate ring strain and solubility ( shows azetidine derivatives with Cl/F substituents enhance target affinity) .

- Sulfonyl Modifications : Replace sulfonyl with sulfonamide or sulfonic acid groups to alter polarity (see for sulfonyl-phenyl interactions in crystallography) .

- Biological Testing : Prioritize in vitro assays (e.g., enzyme inhibition) before in vivo models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.